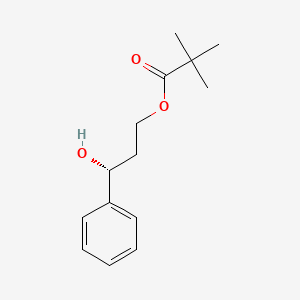![molecular formula C16H11NO3S B14180643 2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran CAS No. 918429-43-3](/img/structure/B14180643.png)
2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran is an organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran typically involves the condensation of thiophene derivatives with nitroalkenes under specific reaction conditions. One common method includes the use of a base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran include other thiophene and furan derivatives. Some examples are:
2-Thiopheneethanol: Used in the preparation of biologically active compounds.
Thiophene-2-ethylamine: An aromatic amine used in the synthesis of piperazine derivatives.
2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan: A similar compound with an additional thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
918429-43-3 |
|---|---|
Molecular Formula |
C16H11NO3S |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-(2-nitro-2-thiophen-2-ylethenyl)-5-phenylfuran |
InChI |
InChI=1S/C16H11NO3S/c18-17(19)14(16-7-4-10-21-16)11-13-8-9-15(20-13)12-5-2-1-3-6-12/h1-11H |
InChI Key |
VPDMKBQYYSIZHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C3=CC=CS3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline](/img/structure/B14180565.png)
![N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide](/img/structure/B14180569.png)
![2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate](/img/structure/B14180572.png)
![3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B14180578.png)
![Dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate](/img/structure/B14180582.png)
![2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14180586.png)
![1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole](/img/structure/B14180592.png)
![Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B14180596.png)
![Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14180607.png)
![2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B14180609.png)


![6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180655.png)
![1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B14180658.png)
